4,5,6-Trichloro-2-methylpyrimidine
Overview
Description
4,5,6-Trichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the chlorination of 3-dimethylaminopropionitrile with chlorine gas under UV light irradiation at temperatures ranging from 180 to 220°C . Another method involves the chlorination of the hydrochloride of 3-dimethylaminopropionitrile at a lower temperature of 120 to 130°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled chlorination reactions, often using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trichloro-2-methylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and
Biological Activity
4,5,6-Trichloro-2-methylpyrimidine (TCMP) is a chlorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features three chlorine atoms at the 4, 5, and 6 positions of the pyrimidine ring, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
TCMP has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited notable susceptibility to TCMP with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
- Escherichia coli : Similar susceptibility patterns were observed, indicating broad-spectrum efficacy.
A comparative study highlighted that TCMP derivatives with additional substituents on the pyrimidine ring often displayed enhanced antimicrobial activity due to improved interaction with bacterial enzymes involved in cell wall synthesis .
Anticancer Activity
Research has also explored the anticancer potential of TCMP. It has been identified as an inhibitor of specific cancer cell lines, particularly those associated with solid tumors:
- Mechanism of Action : TCMP appears to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. This is achieved through the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA replication .
- Case Studies : In vitro studies demonstrated that TCMP derivatives showed cytotoxic effects on various cancer cell lines including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the specific cell line tested .
Structure-Activity Relationships (SAR)
The biological activity of TCMP is significantly influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can enhance or diminish its efficacy:
- Chlorination : The presence of chlorine atoms at positions 4, 5, and 6 increases lipophilicity, facilitating better membrane penetration and bioavailability.
- Substituent Effects : Additional functional groups such as methoxy or nitro groups at position 2 have been shown to enhance both antimicrobial and anticancer activities due to improved binding affinity to target enzymes .
The mechanisms underlying the biological activities of TCMP involve several pathways:
- Enzyme Inhibition : TCMP inhibits key enzymes involved in nucleotide synthesis, disrupting DNA replication in both microbial and cancer cells.
- Cell Membrane Disruption : The lipophilic nature of TCMP allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, TCMP triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
Properties
IUPAC Name |
4,5,6-trichloro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXZCYRURHJFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170411 | |
Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-28-5 | |
Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6-Trichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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